molecular formula C25H29N5O3S B2410171 (4-Methyl-1,3,8-triazatricyclo[7.5.0.02,7]tetradeca-2,4,6,8-tetraen-6-yl)-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]methanone CAS No. 1211902-20-3

(4-Methyl-1,3,8-triazatricyclo[7.5.0.02,7]tetradeca-2,4,6,8-tetraen-6-yl)-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]methanone

Cat. No.: B2410171
CAS No.: 1211902-20-3
M. Wt: 479.6
InChI Key: CSFNWWQDYDRENK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "(4-Methyl-1,3,8-triazatricyclo[7.5.0.02,7]tetradeca-2,4,6,8-tetraen-6-yl)-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]methanone" features a complex triazatricyclic core fused with a piperazine moiety via a methanone linker. While direct synthetic or spectral data for this compound are absent in the provided evidence, its structural motifs align with well-characterized piperazine derivatives, enabling comparative analysis using analogs from literature .

Properties

IUPAC Name

(4-methyl-1,3,8-triazatricyclo[7.5.0.02,7]tetradeca-2,4,6,8-tetraen-6-yl)-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H29N5O3S/c1-19-18-21(23-24(26-19)30-12-7-3-6-10-22(30)27-23)25(31)28-13-15-29(16-14-28)34(32,33)17-11-20-8-4-2-5-9-20/h2,4-5,8-9,11,17-18H,3,6-7,10,12-16H2,1H3/b17-11+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSFNWWQDYDRENK-GZTJUZNOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C(=N1)N3CCCCCC3=N2)C(=O)N4CCN(CC4)S(=O)(=O)C=CC5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=C2C(=N1)N3CCCCCC3=N2)C(=O)N4CCN(CC4)S(=O)(=O)/C=C/C5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H29N5O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

479.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (4-Methyl-1,3,8-triazatricyclo[7.5.0.02,7]tetradeca-2,4,6,8-tetraen-6-yl)-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]methanone is a complex organic molecule that has garnered attention for its potential biological activities. This article reviews the compound's biological properties based on available research findings.

Chemical Structure and Properties

The compound features a triazatricyclo structure combined with a piperazine moiety and a sulfonyl group. These structural elements are known to influence the biological activity of similar compounds.

1. Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds with similar structures to the target compound. For instance, derivatives of triazole and piperazine have shown significant cytotoxic effects against various cancer cell lines.

CompoundCell LineIC50 (µM)Reference
Triazole DerivativeMCF-7 (Breast Cancer)10.28
Piperazine DerivativeHepG2 (Liver Cancer)15.6

Research indicates that modifications in substituents can enhance anticancer activity significantly. For example, fluorinated derivatives exhibited increased potency compared to their non-fluorinated counterparts.

2. Antimicrobial Activity

Compounds with triazole and piperazine structures have also demonstrated antimicrobial properties. Specific derivatives have been tested against Gram-positive and Gram-negative bacteria.

CompoundTarget BacteriaMIC (µg/mL)Reference
Triazole CompoundStaphylococcus aureus6.3
Piperazine CompoundEscherichia coli25

These findings suggest that the structural characteristics of the target compound may confer similar antimicrobial effects.

Case Study 1: Cytotoxicity in Cancer Cells

A study evaluated the cytotoxic effects of a related triazole derivative on the MCF-7 breast cancer cell line using an MTT assay. The results indicated a significant reduction in cell viability with an IC50 value of 10.28 µM, showcasing its potential as an anticancer agent.

Case Study 2: Antimicrobial Efficacy

Another investigation focused on the antimicrobial efficacy of various triazole derivatives against Staphylococcus aureus and Escherichia coli. The results demonstrated that specific modifications led to enhanced antibacterial activity, with MIC values as low as 6.3 µg/mL against S. aureus.

Comparison with Similar Compounds

Core Structural Features

The triazatricyclic system distinguishes this compound from simpler piperazine derivatives. However, its piperazine-methanone scaffold is shared with several analogs:

  • Compound 12 (): (4-(3-Methoxy-4-nitrophenyl)piperazin-1-yl)(phenyl)methanone.
  • Compound 21 (): Thiophen-2-yl (4-(4-(trifluoromethyl)phenyl)piperazin-1-yl)methanone.
  • Compound 15 (): (4-(4-Amino-3-(methoxymethoxy)phenyl)piperazin-1-yl)(phenyl)methanone.

Key Differences :

  • Triazatricyclic Core : Unique to the target compound, this bicyclic system may enhance rigidity and influence binding interactions.
  • Substituent Diversity : The styrenesulfonyl group (E-configuration) introduces distinct electronic and steric effects compared to nitro, methoxy, or trifluoromethyl substituents in analogs .

Physicochemical Properties

Hypothetical properties of the target compound can be inferred from analogs:

Property Target Compound (Inferred) Compound 12 Compound 21
Melting Point 190–200°C (estimated) 185–187°C Not reported
Solubility Low (due to bulky sulfonyl) Moderate Low (CF3 group)
Spectral Confirmation IR: ~1700 cm⁻¹ (C=O), ~1350 cm⁻¹ (S=O) IR/NMR validated NMR validated

Notes:

  • The styrenesulfonyl group likely reduces solubility compared to nitro or amino-substituted analogs .
  • Spectral peaks for sulfonyl (S=O) and methanone (C=O) groups align with reported values in related compounds .

Computational and Experimental Similarity Analysis

Tanimoto Coefficient-Based Comparison

Using ligand-based screening principles (), the target compound’s similarity to analogs can be evaluated via molecular fingerprints. For example:

  • Compound 12: Moderate similarity (~60–70%) due to shared piperazine-methanone scaffold.
  • Compound 21 : Lower similarity (~40–50%) due to thiophene and CF3 substituents.

Table 1. Hypothetical Similarity Indices (Tanimoto)

Analog Core Scaffold Similarity Substituent Similarity Overall Index
Compound 12 85% 50% 70%
Compound 15 80% 40% 65%
Compound 21 75% 30% 55%

Spectral Overlap and Divergence

  • IR Spectroscopy: Sulfonyl (S=O) stretches (~1350 cm⁻¹) differentiate the target compound from analogs with nitro (~1520 cm⁻¹) or amino groups .
  • NMR : The triazatricyclic protons (δ 6.5–8.0 ppm) and styrenesulfonyl vinyl protons (δ 6.8–7.5 ppm) would contrast with simpler arylpiperazines .

Challenges and Limitations

  • Synthetic Complexity : The triazatricyclic core requires multi-step synthesis, unlike simpler bicyclic systems in .
  • Data Gaps : Absence of experimental data (e.g., crystallography, bioactivity) limits direct comparison. Tools like SHELX or ORTEP-3 could aid structural validation if applied.

Q & A

Basic Questions

Q. What are the critical spectroscopic techniques for confirming the structural integrity of this compound?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : Assign peaks for protons in the triazatricyclo and piperazine moieties to verify connectivity and stereochemistry. Use 1H^1H- and 13C^{13}C-NMR to resolve aromatic and sulfonyl group signals .
  • X-ray Crystallography : Resolve the 3D conformation of the tricyclic core and confirm the (E)-configuration of the styrenyl sulfonyl group. Compare experimental bond lengths/angles with DFT-optimized structures .
  • High-Resolution Mass Spectrometry (HRMS) : Validate the molecular formula by matching experimental and theoretical isotopic patterns .

Q. What synthetic strategies are recommended for constructing the triazatricyclo core?

  • Methodological Answer :

  • Stepwise Cyclization : Begin with a precursor like 1,3,8-triazabicyclo[7.5.0]tetradeca-2,4,6,8-tetraene, followed by regioselective methylation at the 6-position. Use reflux conditions in ethanol/DMF with catalytic acid/base .
  • Purification : Employ column chromatography (silica gel, hexane/EtOAc gradient) to isolate intermediates. Monitor by TLC and confirm purity via melting point analysis .

Q. How can solubility and stability be assessed for in vitro assays?

  • Methodological Answer :

  • Solubility Screening : Test in DMSO, aqueous buffers (pH 4–9), and ethanol using UV-Vis spectroscopy. Calculate the partition coefficient (logP) via HPLC retention times .
  • Stability Profiling : Incubate the compound in simulated physiological conditions (37°C, PBS) and analyze degradation products using LC-MS over 24–72 hours .

Advanced Research Questions

Q. How can computational chemistry resolve contradictions in reaction pathway predictions for derivatives?

  • Methodological Answer :

  • Density Functional Theory (DFT) : Model transition states for sulfonation or piperazine coupling steps. Compare activation energies of competing pathways (e.g., Markovnikov vs. anti-Markovnikov addition) to identify dominant mechanisms .
  • Molecular Dynamics (MD) : Simulate solvent effects on reaction kinetics. For example, assess how DMF stabilizes intermediates compared to ethanol .
  • Validation : Cross-reference computational data with experimental yields and byproduct profiles .

Q. What experimental designs address variability in bioactivity data across cell lines?

  • Methodological Answer :

  • Dose-Response Standardization : Use a split-plot design (as in ) with cell lines as main plots, compound concentrations as subplots, and technical replicates (n=4) to control batch effects .
  • Mechanistic Profiling : Combine enzyme inhibition assays (e.g., kinase panels) with transcriptomic analysis (RNA-seq) to distinguish on-target vs. off-target effects .
  • Statistical Analysis : Apply ANOVA with post-hoc Tukey tests to identify significant differences (p<0.05) between cell lines .

Q. How can environmental fate studies be integrated into early-stage development?

  • Methodological Answer :

  • Environmental-Chemical Profiling : Determine octanol-water partition coefficients (logKow) and soil sorption (Kd) using OECD Test Guidelines 107 and 106 .
  • Biotic Transformation Assays : Incubate with microbial consortia (e.g., from activated sludge) and quantify degradation via GC-MS. Compare with abiotic hydrolysis/photolysis rates .
  • Computational Ecotoxicity : Use QSAR models like ECOSAR to predict acute/chronic toxicity in aquatic organisms .

Data Contradiction Analysis

Q. How to reconcile discrepancies between computational predictions and experimental bioactivity?

  • Methodological Answer :

  • Binding Affinity Reassessment : Repeat surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) under controlled pH/temperature. Compare with docking scores from AutoDock Vina .
  • Conformational Sampling : Perform accelerated MD simulations to explore alternative binding poses not captured in static crystal structures .
  • Meta-Analysis : Aggregate data from multiple assays (e.g., IC50, Ki) and apply multivariate regression to identify confounding variables (e.g., membrane permeability) .

Q. What strategies validate the compound’s selectivity across related biological targets?

  • Methodological Answer :

  • Selectivity Screening : Use a panel of 50+ kinases, GPCRs, and ion channels (e.g., Eurofins CEREP panel). Normalize data to reference inhibitors .
  • Structural Biology : Co-crystallize the compound with off-target proteins (e.g., CYP450 isoforms) to identify critical binding residues. Compare with on-target co-crystal structures .
  • Machine Learning : Train a random forest model on bioactivity data to predict selectivity cliffs and guide structural modifications .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.